molecular formula C11H14BrNO B581710 2-Bromo-6-(diethylamino)benzaldehyde CAS No. 1375069-10-5

2-Bromo-6-(diethylamino)benzaldehyde

Cat. No. B581710
M. Wt: 256.143
InChI Key: GLTJYNBDAQXFLL-UHFFFAOYSA-N
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Description

“2-Bromo-6-(diethylamino)benzaldehyde” is a chemical compound with the CAS Number: 1375069-10-5 . It has a molecular weight of 256.14 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for “2-Bromo-6-(diethylamino)benzaldehyde” were not found in the search results, bromobenzaldehydes are generally used as building blocks in various reactions . For instance, 2-Bromobenzaldehyde is used in Suzuki-Miyaura and Buchwald-Hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .


Molecular Structure Analysis

The InChI code for “2-Bromo-6-(diethylamino)benzaldehyde” is 1S/C11H14BrNO/c1-3-13(4-2)11-7-5-6-10(12)9(11)8-14/h5-8H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Bromo-6-(diethylamino)benzaldehyde” is a liquid at room temperature . It has a molecular weight of 256.14 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Photolabile Protecting Groups for Aldehydes and Ketones

Research by Lu et al. (2003) introduces a photoremovable protecting group for aldehydes and ketones, demonstrating the controlled release of benzaldehyde and other compounds under simulated physiological conditions. This concept could potentially apply to the manipulation or release of compounds structurally similar to 2-Bromo-6-(diethylamino)benzaldehyde in targeted chemical or biological environments (Lu, Fedoryak, Moister, & Dore, 2003).

Antimicrobial Activity of Quinazolinones

Patel, Mistry, and Desai (2006) explored the synthesis of newer quinazolinones, starting with compounds like 2-alkyl-6-bromo-3,1-benzoxazine-4-one, leading to products with potential antimicrobial activity. The structural manipulation and synthetic routes described could offer insights into synthesizing and evaluating derivatives of 2-Bromo-6-(diethylamino)benzaldehyde for similar biological activities (Patel, Mistry, & Desai, 2006).

Ortho-Bromination of Substituted Benzaldoximes

Dubost et al. (2011) highlighted a method for synthesizing substituted 2-bromobenzaldehydes via a palladium-catalyzed ortho-bromination. This process, involving selective bromination and subsequent conversion to 2-bromobenzaldehydes, may be relevant for modifying or synthesizing similar compounds to 2-Bromo-6-(diethylamino)benzaldehyde, showcasing the versatility of bromo-substituted benzaldehydes in organic synthesis (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds with bromo and other substituents on the benzaldehyde framework have been extensively studied. For instance, the synthesis of 2-Bromo-5-fluorobenzaldehyde and its crystal structure analysis by Tureski and Tanski (2013) reveal the interactions between bromine and fluorine substituents, providing a basis for understanding the physical and chemical properties of bromo-substituted benzaldehydes (Tureski & Tanski, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

2-bromo-6-(diethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-13(4-2)11-7-5-6-10(12)9(11)8-14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTJYNBDAQXFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C(=CC=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742995
Record name 2-Bromo-6-(diethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(diethylamino)benzaldehyde

CAS RN

1375069-10-5
Record name 2-Bromo-6-(diethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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